molecular formula C17H17ClN2O5S2 B12209656 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

Cat. No.: B12209656
M. Wt: 428.9 g/mol
InChI Key: AGJIQRIKJJYAIX-ZSOIEALJSA-N
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Description

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a chlorophenyl group, and a dioxothiolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the thiazolidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide include other thiazolidine derivatives and compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C20H16ClN3O5S
  • Molecular Weight : 445.88 g/mol
  • CAS Number : 307514-46-1

The biological activity of thiazolidine derivatives like this compound is often attributed to their ability to interact with specific cellular targets. Research indicates that these compounds can inhibit various protein kinases and exhibit cytotoxic effects on cancer cells. Key mechanisms include:

  • Inhibition of Cell Proliferation : Thiazolidine derivatives have been shown to reduce cell viability in various cancer cell lines through apoptosis induction.
  • Targeting Specific Pathways : Compounds have been identified that inhibit pathways involving Bcl-2 and other anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the compound's cytotoxicity against several cancer cell lines. The following table summarizes findings from various studies:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis via Bcl-2 inhibition
HCT116 (Colon)15.0Cell cycle arrest and apoptosis
A431 (Skin)10.0Inhibition of EGFR signaling pathways
U251 (Glioblastoma)8.0Disruption of mitochondrial function

Structure-Activity Relationship (SAR)

The SAR analysis of thiazolidine derivatives indicates that certain structural features are critical for enhancing biological activity:

  • Chlorophenyl Substitution : The presence of the 4-chlorophenyl group is associated with increased potency against cancer cell lines due to enhanced lipophilicity and better receptor binding.
  • Thiazolidine Core : The 1,3-thiazolidine structure is essential for maintaining biological activity; modifications at this core can significantly alter efficacy.

Research has shown that derivatives with additional functional groups such as methoxy or trifluoromethyl enhance activity due to improved interactions with target proteins.

Case Studies

  • Da Silva et al. Study (2020) : This study investigated the anti-glioma activity of thiazolidinones derived from the compound. Results indicated significant cytotoxicity against glioblastoma cells, highlighting the potential for developing targeted therapies in brain tumors .
  • Yahiaoui et al. Research (2021) : Focused on a series of synthesized thiazolidinones, this research demonstrated that specific modifications led to nanomolar inhibition of DYRK1A kinase, suggesting a pathway for therapeutic intervention in neurological disorders .

Properties

Molecular Formula

C17H17ClN2O5S2

Molecular Weight

428.9 g/mol

IUPAC Name

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

InChI

InChI=1S/C17H17ClN2O5S2/c1-19(13-6-7-27(24,25)10-13)15(21)9-20-16(22)14(26-17(20)23)8-11-2-4-12(18)5-3-11/h2-5,8,13H,6-7,9-10H2,1H3/b14-8-

InChI Key

AGJIQRIKJJYAIX-ZSOIEALJSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O

Origin of Product

United States

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